molecular formula C8H6N2O2 B1601741 Methyl 3-cyanoisonicotinate CAS No. 36106-47-5

Methyl 3-cyanoisonicotinate

Cat. No. B1601741
CAS RN: 36106-47-5
M. Wt: 162.15 g/mol
InChI Key: SHIFALBCZSVPPN-UHFFFAOYSA-N
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Description

Methyl 3-cyanoisonicotinate (MCI) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound with a variety of properties that make it attractive for use in laboratory experiments. MCI has a unique structure that allows it to be used in a wide range of applications, from synthesis to biochemical analysis. The purpose of

Scientific Research Applications

Methyl 3-cyanoisonicotinate has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a tool for biochemical analysis. Methyl 3-cyanoisonicotinate is also used in the synthesis of pharmaceuticals and other compounds. In addition, Methyl 3-cyanoisonicotinate has been used in the study of enzyme-catalyzed reactions, and has been used to study the structure and function of proteins and other macromolecules.

Advantages and Limitations for Lab Experiments

The use of Methyl 3-cyanoisonicotinate in laboratory experiments has a number of advantages and limitations. One of the main advantages of using Methyl 3-cyanoisonicotinate is that it is a relatively easy compound to work with, and can be used in a variety of reactions and experiments. Additionally, Methyl 3-cyanoisonicotinate is a relatively inexpensive compound, making it attractive for use in laboratory experiments. However, there are a few limitations to the use of Methyl 3-cyanoisonicotinate in laboratory experiments. For example, Methyl 3-cyanoisonicotinate is not soluble in water, making it difficult to use in aqueous solutions. Additionally, Methyl 3-cyanoisonicotinate is not very stable, and can be easily degraded by light and heat.

Future Directions

The potential future directions for Methyl 3-cyanoisonicotinate are numerous. One potential future direction is the use of Methyl 3-cyanoisonicotinate in the synthesis of pharmaceuticals and other compounds. Additionally, Methyl 3-cyanoisonicotinate could be used in the study of enzyme-catalyzed reactions, and could be used to study the structure and function of proteins and other macromolecules. Finally, Methyl 3-cyanoisonicotinate could be used in the development of new drugs and treatments for a variety of diseases and conditions.

properties

IUPAC Name

methyl 3-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIFALBCZSVPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515816
Record name Methyl 3-cyanopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyanoisonicotinate

CAS RN

36106-47-5
Record name Methyl 3-cyanopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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